molecular formula C12H16O B2638926 alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol CAS No. 24802-07-1

alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol

Cat. No.: B2638926
CAS No.: 24802-07-1
M. Wt: 176.259
InChI Key: UENHVTKPLPMSGQ-UHFFFAOYSA-N
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Description

Alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol is an organic compound with the molecular formula C12H16O. It is also known by its systematic name, 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-ol. This compound is characterized by its unique structure, which includes a benzene ring substituted with an isopropenyl group and a hydroxyl group attached to a dimethylated carbon.

Scientific Research Applications

Alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol typically involves the reaction of 3-isopropenylbenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction proceeds under anhydrous conditions and is followed by hydrolysis to yield the desired alcohol. The reaction can be summarized as follows:

  • Formation of Grignard Reagent: : [ \text{CH}_3\text{MgBr} + \text{C}_6\text{H}_4(\text{CH}_2\text{CH}=\text{CH}_2)\text{CHO} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{CH}=\text{CH}_2)\text{CH}(\text{OH})\text{CH}_3 ]

  • Hydrolysis: : [ \text{C}_6\text{H}_4(\text{CH}_2\text{CH}=\text{CH}_2)\text{CH}(\text{OH})\text{CH}_3 + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{CH}=\text{CH}_2)\text{CH}(\text{OH})\text{CH}_3 ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The isopropenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-isopropenylbenzophenone.

    Reduction: Formation of 3-isopropylbenzene.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Alpha,alpha-Dimethylbenzyl alcohol: Similar structure but lacks the isopropenyl group.

    3-Isopropenylbenzyl alcohol: Similar structure but lacks the dimethyl substitution on the hydroxyl-bearing carbon.

Uniqueness

Alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol is unique due to the presence of both the isopropenyl group and the dimethyl substitution, which confer distinct chemical and physical properties. These structural features influence its reactivity and interactions with other molecules, making it valuable in various applications.

Properties

IUPAC Name

2-(3-prop-1-en-2-ylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(2)10-6-5-7-11(8-10)12(3,4)13/h5-8,13H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENHVTKPLPMSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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